Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-: is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain in their structure. This particular compound is characterized by the presence of an iodomethyl group and a 4-methylphenylsulfonyl group attached to the aziridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of aziridine with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The presence of the 4-methylphenylsulfonyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base such as triethylamine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amines or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of aziridine derivatives with different substituents.
Ring-Opening Reactions: Formation of linear amines or other open-chain derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or desulfonylated products.
Scientific Research Applications
Chemistry: Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- is used as a building block in organic synthesis.
Biology: In biological research, aziridine derivatives are studied for their potential as enzyme inhibitors and their ability to interact with biological macromolecules. The compound’s reactivity with nucleophiles makes it a candidate for modifying biomolecules .
Medicine: Aziridine compounds have been explored for their potential as anticancer agents due to their ability to alkylate DNA. The presence of the iodomethyl group in this compound enhances its reactivity, making it a potential candidate for drug development .
Industry: In the industrial sector, aziridine derivatives are used in the production of polymers and coatings. Their ability to undergo ring-opening polymerization makes them useful in creating materials with specific properties .
Mechanism of Action
The mechanism of action of aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- involves its high reactivity towards nucleophiles. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with nucleophiles. The aziridine ring can also be opened by nucleophiles, resulting in the formation of linear amines or other derivatives. These reactions are facilitated by the ring strain in the aziridine ring, which makes it highly reactive .
Comparison with Similar Compounds
- Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(chloromethyl)-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(fluoromethyl)-1-[(4-methylphenyl)sulfonyl]-
Comparison: The primary difference between these compounds lies in the halogen atom attached to the methyl group. The iodomethyl derivative is more reactive compared to its bromo, chloro, and fluoro counterparts due to the larger size and lower electronegativity of iodine. This increased reactivity makes the iodomethyl derivative more suitable for certain chemical reactions, such as nucleophilic substitution .
Properties
CAS No. |
200573-02-0 |
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Molecular Formula |
C10H12INO2S |
Molecular Weight |
337.18 g/mol |
IUPAC Name |
2-(iodomethyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C10H12INO2S/c1-8-2-4-10(5-3-8)15(13,14)12-7-9(12)6-11/h2-5,9H,6-7H2,1H3 |
InChI Key |
DLOVUTDBXZGEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CI |
Origin of Product |
United States |
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